molecular formula C46H92NO11P B15327774 Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Cat. No.: B15327774
M. Wt: 866.2 g/mol
InChI Key: HGPIPGLYRWIXIZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DSPE-mPEG2000 involves the reaction of distearoyl phosphatidylethanolamine (DSPE) with methoxy polyethylene glycol (mPEG) under specific conditions. The process typically includes the following steps:

Industrial Production Methods: Industrial production of DSPE-mPEG2000 often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as dialysis or chromatography to remove impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: DSPE-mPEG2000 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the PEG chain can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups .

Scientific Research Applications

DSPE-mPEG2000 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism by which DSPE-mPEG2000 exerts its effects is primarily related to its ability to form stable micelles and liposomes. The PEG moiety provides a hydrophilic shell that protects the hydrophobic core, allowing the encapsulated drug or genetic material to remain stable in the bloodstream. This hydrophilic shell also reduces the recognition and clearance by the reticuloendothelial system (RES), prolonging the circulation time of the nanoparticles .

Comparison with Similar Compounds

DSPE-mPEG2000 is often compared with other PEGylated lipids, such as:

DSPE-mPEG2000 is unique due to its balance of hydrophilic and hydrophobic properties, making it highly effective for a wide range of applications in drug delivery and biomedical research .

Properties

Molecular Formula

C46H92NO11P

Molecular Weight

866.2 g/mol

IUPAC Name

azane;[3-[hydroxy-[4-(2-methoxyethoxy)-4-oxobutoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C46H89O11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-45(48)54-41-43(42-56-58(50,51)55-38-34-37-44(47)53-40-39-52-3)57-46(49)36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h43H,4-42H2,1-3H3,(H,50,51);1H3

InChI Key

HGPIPGLYRWIXIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCCC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.N

Origin of Product

United States

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